N-(4-Chloro-3-iodobutyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(4-Chloro-3-iodobutyl)-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C11H15ClINO2S It is known for its unique structure, which includes a sulfonamide group attached to a benzene ring, along with chloro and iodo substituents on a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-iodobutyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 4-chloro-3-iodobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common in industrial settings to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-iodobutyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve solvents like dimethylformamide (DMF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions to achieve the desired oxidation or reduction.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
N-(4-Chloro-3-iodobutyl)-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-iodobutyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The chloro and iodo substituents may enhance the compound’s binding affinity and specificity for its targets, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobutyl)-4-methylbenzene-1-sulfonamide
- N-(3-Iodobutyl)-4-methylbenzene-1-sulfonamide
- N-(4-Chloro-3-bromobutyl)-4-methylbenzene-1-sulfonamide
Uniqueness
N-(4-Chloro-3-iodobutyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both chloro and iodo substituents on the butyl chain. This combination of substituents can enhance the compound’s reactivity and binding properties, making it a valuable intermediate in the synthesis of more complex molecules. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activities that are not observed in similar compounds .
Properties
CAS No. |
919284-61-0 |
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Molecular Formula |
C11H15ClINO2S |
Molecular Weight |
387.67 g/mol |
IUPAC Name |
N-(4-chloro-3-iodobutyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15ClINO2S/c1-9-2-4-11(5-3-9)17(15,16)14-7-6-10(13)8-12/h2-5,10,14H,6-8H2,1H3 |
InChI Key |
IRMXOIGVTIMTGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(CCl)I |
Origin of Product |
United States |
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